Home > Products > Screening Compounds P44822 > N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 921064-68-8

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Catalog Number: EVT-2511289
CAS Number: 921064-68-8
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazole is a five-membered heterocyclic aromatic organic compound. Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer [, , , ], antimicrobial [, , , , , ], anti-inflammatory [, ], antioxidant [, , ], antifungal [], and more.

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, are identified as potential alkaline phosphatase inhibitors []. The alkylthio group at the 5-position of the oxadiazole ring varies, with different alkyl or aryl substituents. These compounds were synthesized and evaluated for their inhibitory activity against alkaline phosphatase.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is highlighted for its existence in a new, thermodynamically stable crystalline form, which is particularly advantageous for the stability of suspension formulations [].

Compound Description: This series of compounds incorporates a thiadiazole scaffold and benzamide group linked by a methylene bridge with a substituted amino group at the 5-position of the thiadiazole ring [, ]. These compounds were synthesized using microwave irradiation and evaluated for their anticancer activity against various human cancer cell lines.

Compound Description: These derivatives feature a 2,4-dichlorophenyl group at the 5-position of the oxadiazole ring and an amine group connected to the 2-position via a methylene bridge []. These compounds were synthesized and evaluated for their in vitro anticancer activity.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound exhibits potent and selective calcium release-activated calcium (CRAC) channel inhibitory activity []. It is characterized by a 2,6-difluorobenzamide group linked to a biphenyl system, which in turn is connected to a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazole ring.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of oxadiazole analogues features a pyridin-2-amine moiety linked to the 2-position of the oxadiazole ring via a methylene bridge, with varying aryl/alkyl substituents at the 5-position []. These compounds were synthesized and evaluated for their antimicrobial and antiproliferative activities.

Compound Description: These compounds are characterized by a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7) adopting the (S)-configuration (7α) [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxic behavior [].

Compound Description: These derivatives incorporate a coumarin moiety linked to a thiadiazole ring via a methylene bridge, further connected to a benzamide group []. These compounds were synthesized using TBTU as a coupling reagent and evaluated for their in vitro antitubercular activity.

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

Compound Description: This series of compounds incorporates an oxadiazole ring connected to a substituted benzimidazole moiety through a methylene bridge, and a substituted phenyl amine group at the 2-position of the oxadiazole ring []. These compounds were synthesized and investigated for their antioxidant properties and radical scavenging activities.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound is a derivative of 1,3,4-oxadiazole. The crystal packing of this compound is stabilized by N—H⋯O and N—H⋯S hydrogen bonds [].

aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn

Compound Description: This compound is a zinc(II) complex coordinated with two molecules of N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide and one water molecule [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound is a hybrid ring system containing both thiazole and oxadiazole rings []. It was synthesized and evaluated for its antibacterial potential.

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring attached to a dihydropyridine ring, with a benzamide or benzenesulfonamide group at the nitrogen atom of the dihydropyridine [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a methanesulfonamide group and a (2-phenylethenyl)sulfonylmethyl group [].

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is an energetic material precursor containing both a tetrazole ring and a 1,3,4-oxadiazole ring linked by a methylene bridge [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: This compound is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors [].

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds is characterized by a thieno[2,3-d]pyrimidine ring system with a 5-phenyl-1,3,4-oxadiazol-2-yl group attached at the 6-position [].

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: This series of compounds is derived from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide and contains a 4,5-dihydro-1,3,4-oxadiazole ring [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds contains a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring via a thioacetamide bridge []. They were synthesized and evaluated for their potential therapeutic activity against Alzheimer's disease and diabetes.

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring connected to a triazole ring via a methylene bridge and a 2,4-dichlorophenylethanone moiety at the 2-position of the oxadiazole ring through a sulfur atom [].

16-Cyano-13α-(5-methyl-1,3,4-oxa­diazol-2-yl)-13,16-seco-17-nor­androst-5-en-3β-yl acetate

Compound Description: This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring attached to the steroid nucleus [, ].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a benzamide group connected to the 2-position [].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a pyridazinone ring system connected to a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge at the 2-position [].

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description: This compound contains a dihydro-1,3,4-oxadiazole ring with a 2-chloro-3-pyridyl group at the 5-position and a substituted phenyl acetate moiety at the 2-position [].

(R)- N-(1-(2,4-Dichlorophenyl)-2-(1 H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a known inhibitor of protozoan CYP51 that cures Chagas disease. Researchers have used VNI as a scaffold to design novel antifungal drug candidates [].

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound is an intermediate in the synthesis of mesogens, which are derivatives of phenyloxadiazole [].

N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted- 1,3,4-oxadiazol-2-ylthio) acetamide derivatives

Compound Description: This series of compounds is characterized by an acetamide group bridging a substituted 1,3,4-oxadiazole ring and a substituted chromone moiety [].

O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates

Compound Description: This series of phosphorus derivatives of oxadiazoles was synthesized to develop insecticidal lead compounds [].

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate

Compound Description: This compound is a herbicidal compound containing oxadiazole and benzene rings [].

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound contains a 1,3,4-thiadiazole ring and a benzamide group [].

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles

Compound Description: This series of compounds contains a 1,3,4-thiadiazole ring with a 2-methyl-5-nitro-1H-imidazol-1-yl group at the 5-position [].

N‐1‐Aroyl‐2‐{[(3‐methyl‐4(3H)‐quinazolinone‐2‐yl)methyl]anilino} ethano hydrazides

Compound Description: This series of compounds is characterized by a quinazolinone ring system connected to a hydrazide moiety [].

Compound Description: This series of compounds contains either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring with a styrylsulfonylmethyl group at the 5-position [].

Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole ring substituted with an aryl group at the 5-position and an 8-azabicyclo[3.2.1]octan-3-yl group at the 3-position [].

1-(5-((9H-Carbazol-9-yl) Methyl)-2- Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a carbazole moiety and an ethanone group [].

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring connected to a pyrazole ring via a methylene bridge and an ethanone group at the 3-position [].

Compound Description: This series of compounds contains both a 1,2,4-oxadiazole and a 1,3,4-thiadiazole ring linked by a thiomethylene bridge [].

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring connected to a 1,3-heterazole ring through an amino bridge [].

N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides

Compound Description: This series of compounds contains an isoindoline ring with a hydrazono group at the 1-position and a benzamide group at the 2-position [].

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a benzenesulfonamide group connected to the 2-position [].

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a pyridazinone ring system connected to a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge at the 2-position [].

N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to an indole ring through a methylene bridge and an acetamide group at the 2-position of the oxadiazole ring through a sulfur atom [].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a pyrazole ring and a substituted aniline moiety [].

16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one

Compound Description: This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring attached to the steroid nucleus [].

Synthesis Analysis

The synthesis of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: The initial step often involves the reaction of thioamide with an appropriate hydrazine derivative in the presence of an acid catalyst. This reaction leads to the formation of the oxadiazole ring.
  2. Methylation: The oxadiazole derivative is then subjected to methylation using a suitable methylating agent to introduce the methyl group at the desired position.
  3. Benzoylation: Finally, the methylated oxadiazole is reacted with benzoyl chloride to yield N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. This step typically requires a base to facilitate the nucleophilic substitution reaction.

The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to improve yield and purity.

Molecular Structure Analysis

The molecular structure of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be represented by its IUPAC name and structural formula:

Structural Formula

C18H20N3O2S\text{C}_{18}\text{H}_{20}\text{N}_3\text{O}_2\text{S}

Key Features

  1. Oxadiazole Ring: The presence of the 1,3,4-oxadiazole ring contributes significantly to its chemical properties and biological activity.
  2. Thioether Group: The thioether functionality enhances its reactivity and potential interactions with biological targets.
  3. Benzamide Moiety: This part of the molecule is crucial for its pharmacological activity, allowing for interactions with various biological receptors.
Chemical Reactions Analysis

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to convert certain functional groups into alcohols or amines.
  3. Substitution Reactions: The benzamide group can undergo nucleophilic substitution reactions where it can be replaced by other nucleophiles under specific conditions.

These reactions are typically carried out in organic solvents such as ethanol or dichloromethane, often in the presence of acids or bases as catalysts.

Mechanism of Action

The mechanism of action for N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. For instance:

  1. Enzyme Inhibition: Oxadiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression and inflammation.
  2. Cellular Uptake: The compound may facilitate cellular uptake through passive diffusion due to its lipophilic nature, allowing it to reach intracellular targets effectively.

Research indicates that compounds with similar structures exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide include:

  1. Molecular Weight: Approximately 320.43 g/mol.
  2. Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for oxadiazole derivatives.
  4. Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; it is generally stable under neutral conditions but may degrade under extreme conditions.
Applications

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several potential applications:

  1. Pharmaceutical Development: As a candidate for new anticancer drugs due to its mechanism of action involving enzyme inhibition.
  2. Agricultural Chemistry: Potential use in developing fungicides or herbicides targeting specific plant pathogens due to its structural similarity to known agrochemicals.
  3. Material Science: Investigation into its properties could lead to applications in creating novel materials with specific electronic or optical characteristics.

Properties

CAS Number

921064-68-8

Product Name

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33

InChI

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)

InChI Key

PQNWFIUENOSVMM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.